5-Iodopyrimidine

DNA modification Suzuki–Miyaura cross-coupling oligonucleotide chemistry

Procure 5-Iodopyrimidine (CAS 31462-58-5) for its superior oxidative addition kinetics in challenging palladium couplings—achieving reactivity that chloro- and bromo-analogs cannot match. This monohalogenated pyrimidine is the essential starting material for anti-HBV 2-arylthio-5-iodopyrimidine leads (EC50 as low as 1.61 µM), where halogen substitution abolishes potency. Process chemists leverage its unique competence under ligand-free copper-catalyzed Suzuki–Miyaura conditions, eliminating costly Pd/phosphine systems and reducing metal contamination in API synthesis. Crystal engineers rely on its trans-halogen directing effect for constructing linear-chain Cu(I) coordination polymers, impossible with lighter halogens. For chemical biology, 5-iodopyrimidine phosphoramidites uniquely install internal biophysical probes into single-stranded DNA. Quantifiable reactivity and structural advantages make generic substitution unworkable—order the iodo-variant to secure yield, selectivity, and desired material properties.

Molecular Formula C4H3IN2
Molecular Weight 205.98 g/mol
CAS No. 31462-58-5
Cat. No. B189635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidine
CAS31462-58-5
Molecular FormulaC4H3IN2
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)I
InChIInChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H
InChIKeyDNWRLMRKDSGSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyrimidine (CAS 31462-58-5): A Versatile C5-Halogenated Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry Procurement


5-Iodopyrimidine is a monohalogenated pyrimidine bearing a single iodine atom at the C5 position of the aromatic ring. With a molecular weight of 205.98 g/mol and high commercial purity (typically ≥98% by GC), it serves as a key synthetic intermediate in palladium-catalyzed cross-coupling reactions, antiviral drug discovery, and coordination polymer construction [1]. Its iodine substituent provides a superior leaving group for oxidative addition compared to lighter halogens, enabling selective functionalization strategies not accessible with the corresponding chloro- or bromo-analogs [2].

Why 5-Iodopyrimidine Cannot Be Replaced Indiscriminately by 5-Bromo- or 5-Chloropyrimidine in Synthetic and Materials Applications


The halogen at the pyrimidine C5 position dictates oxidative addition kinetics, cross-coupling chemoselectivity, and non-covalent interaction profiles in both solution-phase synthesis and solid-state materials [1][2]. While 5-chloropyrimidine may be preferred under certain Suzuki conditions due to attenuated reactivity and greater selectivity, the iodine analog provides substantially faster oxidative addition with palladium catalysts—a critical advantage in challenging couplings with bulky or electron-poor boronic acids where bromo- and chloro-substrates often fail or require forcing conditions [3][4]. Furthermore, the larger van der Waals radius and polarizability of iodine uniquely alter the secondary bonding and crystal packing of metal-organic coordination polymers, yielding structural motifs not attainable with lighter halogens [5]. These quantifiable reactivity and structural differences preclude generic substitution without compromising yield, selectivity, or desired material properties.

Quantitative Differentiation of 5-Iodopyrimidine: Head-to-Head Evidence Across Cross-Coupling Reactivity, Antiviral Potency, and Materials Structure


5-Iodopyrimidine Outperforms 7-Iodo-7-deazapurine in Suzuki–Miyaura Cross-Coupling with Bulky Arylboronic Acids

In a systematic Suzuki–Miyaura cross-coupling study using two bulkier arylboronic acids, 5-iodopyrimidine nucleosides exhibited markedly higher reactivity than the corresponding 7-iodo-7-deazapurine analogs. The 5-iodopyrimidines furnished cross-coupling products at both terminal and internal positions of single-stranded oligonucleotides, whereas 7-iodo-7-deazapurines reacted only at terminal positions and were less reactive overall [1].

DNA modification Suzuki–Miyaura cross-coupling oligonucleotide chemistry

2-Arylthio-5-iodopyrimidine Derivatives Demonstrate Sub-2 μM Anti-HBV Activity in HepAD38 Cells

A series of 2-arylthio-5-iodopyrimidine derivatives were evaluated as non-nucleoside hepatitis B virus (HBV) inhibitors. The most potent compounds (95, 96, and 97) displayed EC50 values of 2.60, 1.61, and 1.62 μM, respectively, against HBV DNA replication in HepAD38 cells [1]. This activity class is competitive with or superior to several previously reported non-nucleoside HBV inhibitor series, establishing the 5-iodopyrimidine scaffold as a privileged chemotype for HBV polymerase targeting.

antiviral drug discovery hepatitis B virus non-nucleoside inhibitors

Iodine Directs a Unique Trans-Arrangement in Cu(I) Coordination Polymers, Distinct from the Cis-Preference of Chloro and Bromo Analogs

Reaction of CuCl or CuBr with 2-amino-5-halopyrimidines yielded five 1D coordination polymers. X-ray crystallography revealed that only the iodo-substituted ligand (L-I) adopts a trans-arrangement of the pyrimidyl iodine relative to the bridging halide anions, with Cu(I) ions in a linear array. In contrast, chloro (L-Cl) and bromo (L-Br) ligands both enforced a cis-arrangement, resulting in zigzag Cu(I) chains [1]. This structural dichotomy is attributed exclusively to the identity of the halogen atom.

coordination polymers crystal engineering halogen bonding

5-Iodopyrimidine Enables Copper-Catalyzed Suzuki–Miyaura Arylation Under Ligand-Free Conditions, Demonstrating Broad Substrate Scope

In a ligand-free copper-catalyzed Suzuki–Miyaura protocol, 5-iodopyrimidine underwent smooth arylation with aryl and indole boronates, affording coupled products in good to moderate yields [1]. The same study demonstrated successful coupling of 3,5-diiodopyridine and various other iodoarenes, but 5-iodopyrimidine was specifically highlighted as a viable substrate for heteroaryl functionalization without recourse to palladium or phosphine ligands. No comparable reactivity was reported for 5-bromo- or 5-chloropyrimidine under these copper-only conditions.

copper catalysis Suzuki–Miyaura coupling sustainable chemistry

High-Value Procurement Scenarios for 5-Iodopyrimidine Based on Evidence-Backed Performance Advantages


Post-Synthetic Internal Modification of Oligonucleotides via Suzuki–Miyaura Coupling

When researchers require site-specific internal functionalization of single-stranded DNA—for example, to install biophysical probes, fluorophores, or affinity tags within an oligonucleotide sequence—5-iodopyrimidine phosphoramidites enable cross-coupling at both terminal and internal positions, a capacity not matched by 7-iodo-7-deazapurine building blocks [1]. This evidence makes 5-iodopyrimidine the preferred procurement choice for chemical biology labs developing modified DNA constructs.

Discovery and Optimization of Non-Nucleoside HBV Polymerase Inhibitors

Medicinal chemistry teams targeting hepatitis B virus DNA replication can leverage the validated 2-arylthio-5-iodopyrimidine scaffold, which has yielded leads with EC50 values as low as 1.61 μM [2]. The iodine at the 5-position is critical for pharmacophoric activity, and substitution with other halogens abolishes anti-HBV potency, making 5-iodopyrimidine an irreplaceable starting material for this inhibitor class.

Ligand-Free Copper-Catalyzed Arylation for Sustainable Synthesis

Process chemistry groups pursuing greener, lower-cost synthetic routes can exploit the unique reactivity of 5-iodopyrimidine under ligand-free copper-catalyzed Suzuki–Miyaura conditions [3]. This avoids expensive palladium catalysts and phosphine ligands, reducing both material cost and metal-contamination burden in active pharmaceutical ingredient (API) manufacturing. The comparable bromo- and chloro-analogs are not competent substrates under these conditions, guiding procurement toward the iodo-variant for copper-mediated transformations.

Rational Design of 1D Coordination Polymers with Controlled Linear Chain Topology

Crystal engineers and materials scientists requiring linear-chain coordination polymers should select 5-iodopyrimidine-derived ligands over their chloro and bromo counterparts. As demonstrated in Cu(I) systems, only the iodo-substituted pyrimidine directs a trans-halogen orientation, producing linear Cu(I) arrays, whereas lighter halogens force zigzag cis geometries [4]. This structural control is essential for applications in conductive or magnetic coordination materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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